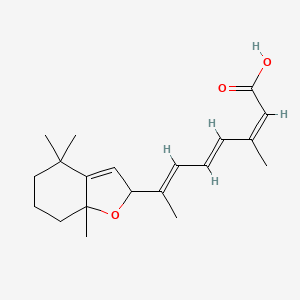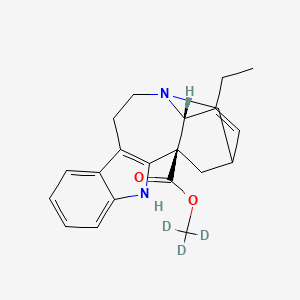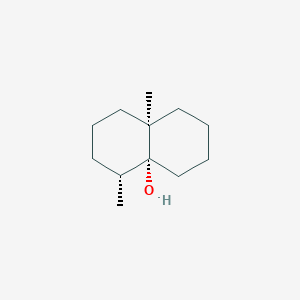
Trospectomycin Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trospectomycin Dihydrochloride is a novel spectinomycin analog with broad-spectrum antibacterial activity. It is a derivative of spectinomycin, an aminocyclitol antibiotic, and is known for its efficacy against a variety of bacterial infections. The molecular formula of this compound is C17H32Cl2N2O7, and it has a molecular weight of 447.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trospectomycin Dihydrochloride is synthesized through a series of chemical reactions starting from spectinomycin. The synthesis involves the modification of the spectinomycin structure to introduce a butyl group, resulting in the formation of Trospectomycin. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Trospectomycin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of Trospectomycin with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .
Scientific Research Applications
Trospectomycin Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: this compound is investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and formulations.
Mechanism of Action
Trospectomycin Dihydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting bacterial growth . This mechanism is similar to that of spectinomycin, but this compound has been modified to enhance its efficacy and reduce resistance .
Comparison with Similar Compounds
Similar Compounds
Spectinomycin: The parent compound of Trospectomycin, used to treat gonorrhea infections.
Aminoglycosides: A class of antibiotics that includes gentamicin and tobramycin, which also inhibit bacterial protein synthesis.
Uniqueness
Trospectomycin Dihydrochloride is unique due to its structural modifications, which enhance its antibacterial activity and reduce the likelihood of resistance compared to spectinomycin. It also lacks the aminosugars in glycosidic linkage, which are thought to be responsible for the ototoxicity and nephrotoxicity associated with aminoglycosides .
Properties
IUPAC Name |
(1S,3R,8S,10S,11R,12S,13S,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8?,10-,11+,12-,13-,14-,15-,16+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUBYTYGDOYRU-MMKGXJEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1CC(=O)[C@@]2([C@H](O1)O[C@H]3[C@H]([C@H]([C@@H]([C@H]([C@@H]3O2)NC)O)NC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)


![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)







